

# TMX-4116: A Technical Guide to the Selective Casein Kinase 1 Alpha Degradar

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## Compound of Interest

Compound Name: TMX-4116

Cat. No.: B10830143

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## Abstract

**TMX-4116** is a potent and selective molecular glue degrader of Casein Kinase 1 Alpha (CK1 $\alpha$ ). By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, **TMX-4116** induces the ubiquitination and subsequent proteasomal degradation of CK1 $\alpha$ , a key regulator in multiple cellular signaling pathways, most notably the Wnt/ $\beta$ -catenin pathway. Developed as a chemical derivative of the less selective compound FPFT-2216, **TMX-4116** exhibits a significantly improved selectivity profile, with minimal off-target effects on IKZF1 and IKZF3. This technical guide provides an in-depth overview of **TMX-4116**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of its effects on cellular signaling.

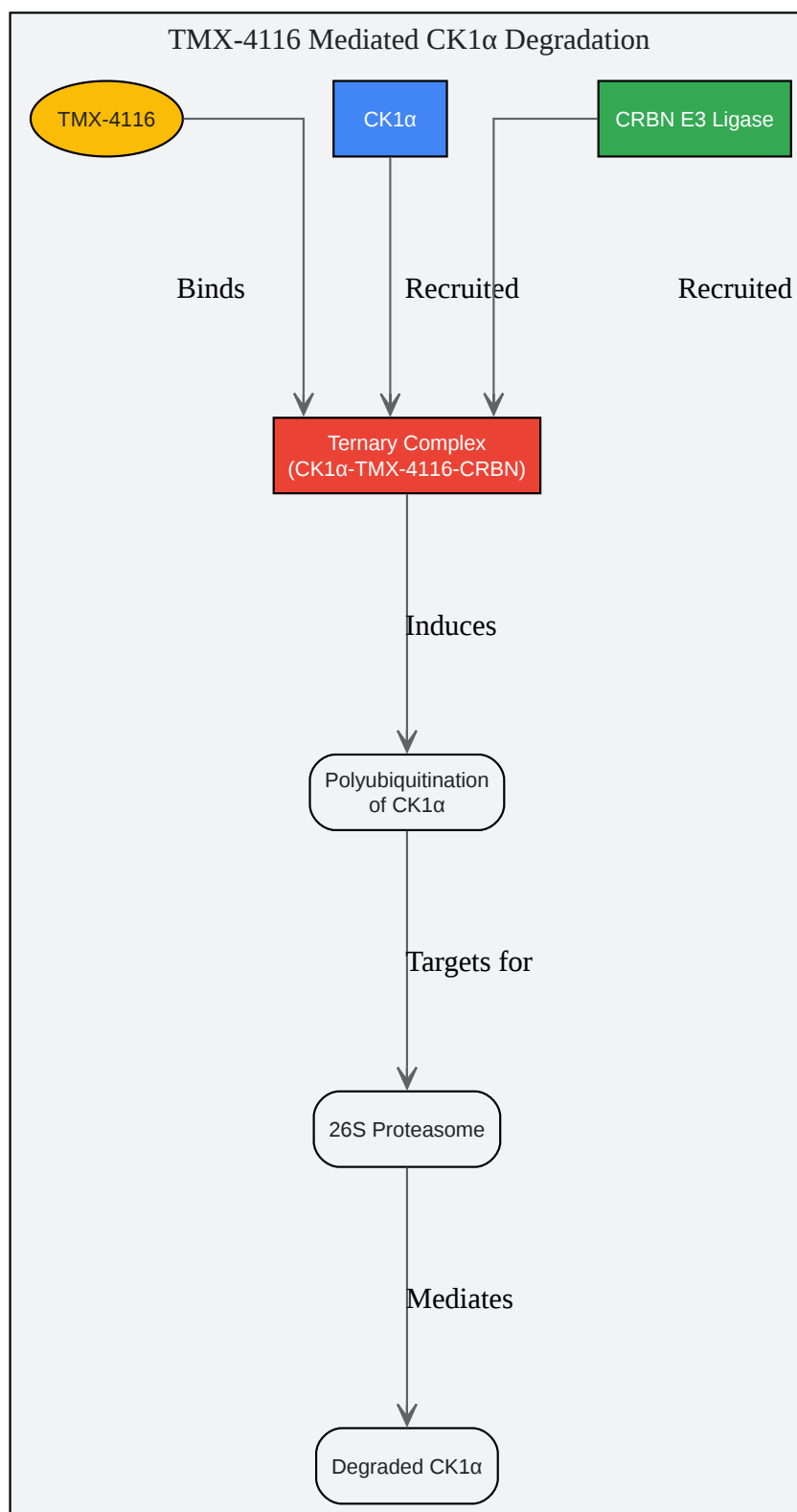
## Introduction to TMX-4116

**TMX-4116** is a novel small molecule that functions as a molecular glue, a class of compounds that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. **TMX-4116** specifically targets Casein Kinase 1 Alpha (CK1 $\alpha$ ), a serine/threonine kinase implicated in a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction.<sup>[1]</sup> Dysregulation of CK1 $\alpha$  activity has been linked to the pathogenesis of several cancers, making it an attractive therapeutic target.<sup>[1][2]</sup>

**TMX-4116** was developed through the chemical derivatization of FPFT-2216, a compound known to degrade phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and CK1 $\alpha$ .<sup>[3]</sup><sup>[4]</sup> In contrast to its parent compound, **TMX-4116** demonstrates high selectivity for CK1 $\alpha$ , with significantly reduced activity against IKZF1 and IKZF3.<sup>[4]</sup><sup>[5]</sup> This enhanced selectivity makes **TMX-4116** a valuable tool for studying the specific roles of CK1 $\alpha$  and a promising candidate for therapeutic development, particularly in the context of hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).<sup>[5]</sup><sup>[6]</sup>

## Mechanism of Action

**TMX-4116** exerts its biological activity by hijacking the ubiquitin-proteasome system. The molecule acts as a molecular bridge, facilitating the formation of a ternary complex between CK1 $\alpha$  and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.<sup>[7]</sup> This induced proximity leads to the polyubiquitination of CK1 $\alpha$ , marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple CK1 $\alpha$  molecules by a single molecule of **TMX-4116**.<sup>[8]</sup>



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**Figure 1:** Mechanism of **TMX-4116** action.

## Quantitative Data

The following tables summarize the key quantitative data for **TMX-4116**, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation Potency

Cell Line	Target	DC50 (nM)	Reference
MOLT4	CK1α	<200	<a href="#">[5]</a> <a href="#">[9]</a>
Jurkat	CK1α	<200	<a href="#">[5]</a>
MM.1S	CK1α	<200	<a href="#">[5]</a>

DC50: Half-maximal degradation concentration.

Table 2: Selectivity Profile

Compound	Target Proteins Degraded	Reference
FPFT-2216	PDE6D, IKZF1, IKZF3, CK1α	<a href="#">[3]</a> <a href="#">[4]</a>
TMX-4116	CK1α (selectively)	<a href="#">[4]</a> <a href="#">[5]</a>

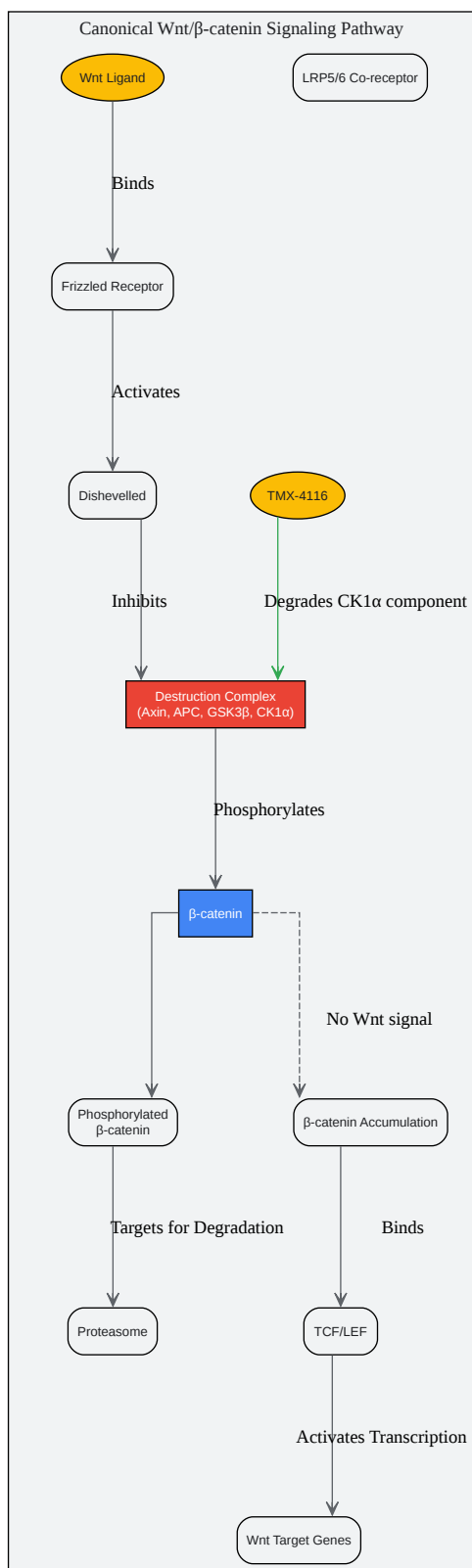
Table 3: Pharmacokinetic Properties in CD1 Mice

Compound	Dosing Route	Dose (mg/kg)	t1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)	Oral Bioavailability (%)	Reference
TMX-4116 (as compound 16)	IV	3	1.2	-	-	-	[7]
TMX-4116 (as compound 16)	PO	10	-	-	2806	41	[7]

t1/2: half-life; Cmax: maximum plasma concentration; AUClast: area under the plasma concentration-time curve from time zero to the last measurable concentration.

## Impact on Signaling Pathways

CK1 $\alpha$  is a critical negative regulator of the canonical Wnt/ $\beta$ -catenin signaling pathway.[10][11] In the absence of a Wnt ligand, CK1 $\alpha$ , as part of a "destruction complex," phosphorylates  $\beta$ -catenin, priming it for further phosphorylation by GSK3 $\beta$  and subsequent proteasomal degradation.[10] By degrading CK1 $\alpha$ , **TMX-4116** is expected to stabilize  $\beta$ -catenin, leading to its accumulation and the activation of Wnt target genes. However, in certain cancer contexts, such as RAS-driven cancers, CK1 $\alpha$  can have a pro-survival role by negatively regulating autophagy through FOXO3A phosphorylation, suggesting a complex and context-dependent role.[12]



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**Figure 2: TMX-4116** effect on Wnt signaling.

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **TMX-4116**.

### Cell Culture

MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

### Western Blot Analysis for CK1α Degradation

- **Cell Treatment:** Seed cells at a density of  $1 \times 10^6$  cells/mL in 6-well plates. Treat cells with varying concentrations of **TMX-4116** (e.g., 0, 40, 200, 1000 nM) or DMSO as a vehicle control for 4 hours.
- **Cell Lysis:** Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α (e.g., from Cell Signaling Technology) overnight at 4°C. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

## Quantitative Proteomics (TMT-based)

- **Sample Preparation:** Treat MOLT4 cells with **TMX-4116** (e.g., 250 nM) or DMSO for 4 hours. Harvest and lyse the cells as described for Western blotting.
- **Protein Digestion and Labeling:** Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
- **LC-MS/MS Analysis:** Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon **TMX-4116** treatment.

## Cell Viability Assay (MTS Assay)

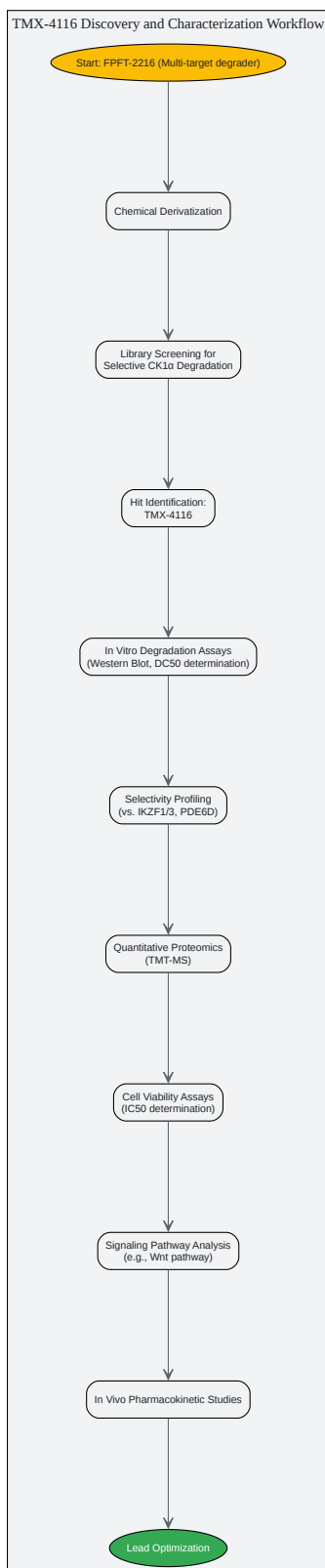
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of culture medium.
- **Compound Treatment:** Add serial dilutions of **TMX-4116** to the wells and incubate for a specified period (e.g., 72 hours).
- **MTS Reagent Addition:** Add 20  $\mu$ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC<sub>50</sub> value (the concentration of compound that inhibits cell growth by 50%).

## Experimental and Drug Discovery Workflow

The discovery and characterization of **TMX-4116** followed a structured workflow, beginning with the modification of a known molecular glue and progressing through detailed cellular and



proteomic analyses.



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**Figure 3: TMX-4116** development workflow.

## Conclusion

**TMX-4116** represents a significant advancement in the development of selective molecular glue degraders. Its potent and specific degradation of CK1 $\alpha$  provides a valuable tool for dissecting the complex biology of this kinase and offers a promising therapeutic strategy for cancers dependent on CK1 $\alpha$  signaling. The data and protocols presented in this guide are intended to facilitate further research and development of **TMX-4116** and other next-generation targeted protein degraders.

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